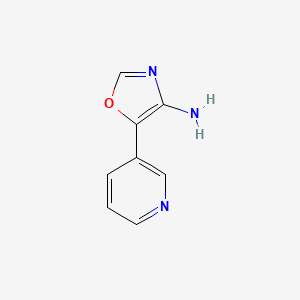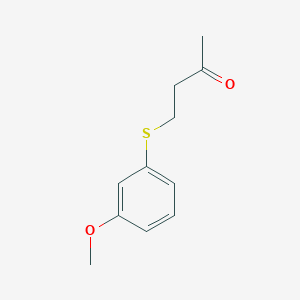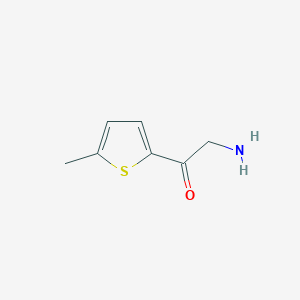
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one is an organic compound that features a unique structure combining an indene moiety with a butanone group via a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one typically involves the reaction of 2,3-dihydro-1H-indene-5-thiol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of butan-2-one. The reaction is typically conducted in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Compounds with different substituents replacing the sulfur atom.
科学研究应用
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one in biological systems is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The thioether linkage and carbonyl group may facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the specific molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-indene-5-thiol: Shares the indene moiety but lacks the butanone group.
Butan-2-one: Contains the carbonyl group but lacks the indene and thioether components.
Thioethers: General class of compounds with sulfur atoms bonded to two carbon atoms.
Uniqueness
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one is unique due to its combination of an indene moiety with a butanone group via a thioether linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1H-inden-5-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C13H16OS/c1-10(14)7-8-15-13-6-5-11-3-2-4-12(11)9-13/h5-6,9H,2-4,7-8H2,1H3 |
InChI 键 |
JOXNTPJXJMJLMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCSC1=CC2=C(CCC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


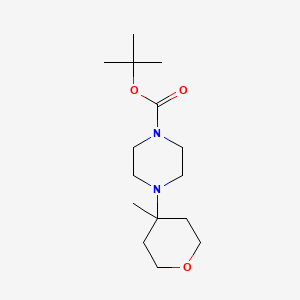
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
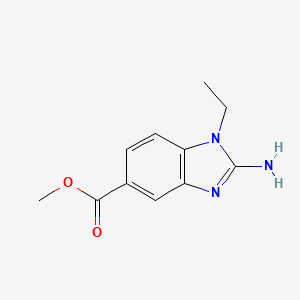
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
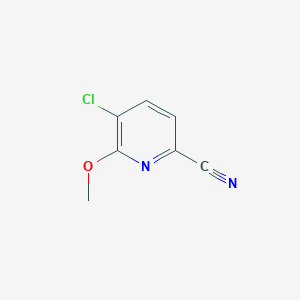

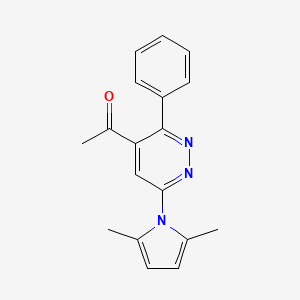
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)
